Selenolo[3,2-b]selenophene
Description
Properties
CAS No. |
251-49-0 |
|---|---|
Molecular Formula |
C6H4Se2 |
Molecular Weight |
234.04 g/mol |
IUPAC Name |
selenopheno[3,2-b]selenophene |
InChI |
InChI=1S/C6H4Se2/c1-3-7-6-2-4-8-5(1)6/h1-4H |
InChI Key |
QKDYDXJISKWZQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C2=C1[Se]C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Selenolo 3,2 B Selenophene and Its Functionalized Derivatives
One-Pot Synthetic Routes for Selenolo[3,2-b]selenophene Core Formation
One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps, reducing waste, and saving time. For the construction of the this compound skeleton, several direct methods have been established.
A practical, single-step approach to substituted selenolo[3,2-b]selenophenes involves the reaction of acetylenic diols with elemental selenium. scispace.comclockss.org This method, while sometimes requiring forcing conditions, provides a direct entry to the fused heterocyclic system from commercially available starting materials. scispace.com
The reaction typically involves heating an acetylenic diol, such as 2,5-dimethyl-3-hexyne-2,5-diol (B86746), with elemental selenium powder in a solvent like benzene (B151609) within an autoclave at high temperatures. scispace.comclockss.org For instance, the reaction of 2,5-dimethyl-3-hexyne-2,5-diol with elemental selenium at 220°C yields 3,6-dimethyl-selenolo[3,2-b]selenophene. clockss.org The probable mechanism proceeds through the dehydration of the diol to form a diene-yne intermediate, which then undergoes cyclization with selenium. scispace.comresearchgate.net The addition of an acid catalyst, such as p-toluenesulfonic acid, can promote the initial dehydration step, potentially allowing for lower reaction temperatures. scispace.comresearchgate.net More recent protocols have also utilized selenium powder for the biselenium cyclization of alkynyl diols to access the selenopheno[3,2-b]selenophene core. mdpi.comnih.gov
Table 1: Synthesis of Selenolo[3,2-b]selenophenes from Acetylenic Diols
| Starting Diol | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,5-dimethyl-3-hexyne-2,5-diol | Elemental Se | Benzene, 220°C, Autoclave | 3,6-dimethyl-selenolo[3,2-b]selenophene | 16 | clockss.org |
Note: Yield for the second entry was not specified in the abstract.
Nucleophilic cyclization represents a fundamental strategy for the formation of selenophene (B38918) rings. These methods typically involve an intramolecular attack of a selenium nucleophile onto a suitable electrophilic carbon center. While many protocols focus on the synthesis of single selenophene rings, the principles can be extended to the construction of fused systems like this compound. nih.gov
One general approach involves the reaction of precursors containing a selenium nucleophile and a π-system, which undergo intramolecular cyclization. mdpi.com For instance, the synthesis of selenophenes can be achieved via the intramolecular cyclization of 1,3-dienyl bromides in the presence of a selenium source like potassium selenocyanate (B1200272) (KSeCN). nih.gov In the context of fused systems, a C–Se cross-coupling/cyclization reaction using selenourea (B1239437) as the selenium source has been employed to create the selenophene ring fusion. beilstein-journals.org This type of strategy involves the formation of two C-Se bonds to complete the heterocyclic core. Another relevant method is the 5-endo-dig electrophilic cyclization of 1,3-diynes with dibutyl diselenide, promoted by an oxidizing agent like Oxone®. This process involves an intramolecular nucleophilic attack of a selenium atom onto a seleniranium intermediate to form the selenophene ring. mdpi.com
Cascade and Multi-Component Reaction Approaches to this compound Scaffolds
Cascade reactions, also known as domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. nih.gov These processes involve a sequence of intramolecular reactions where the product of one step is the substrate for the next, leading to a significant increase in molecular complexity.
A notable example is the cascade cyclization of alkynyl diol derivatives to form substituted selenopheno[3,2-b]selenophenes. mdpi.comnih.gov This protocol utilizes selenium powder as the selenium source and proceeds via a biselenium cyclization pathway. mdpi.com The reaction is step-efficient and provides access to various substitution patterns on the core scaffold, which is valuable for modifying the properties of functional materials. mdpi.comresearchgate.net Similarly, DBU-promoted three-component cascade annulation reactions involving elemental selenium have been developed for the synthesis of highly substituted selenophenes, demonstrating the power of MCRs in building selenium-containing heterocycles. rsc.org
Transition Metal-Catalyzed Coupling Reactions for this compound Derivatization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. eie.gr For this compound, these reactions enable the introduction of various aryl, alkyl, and alkynyl substituents, which is crucial for tuning its electronic and physical properties for applications in organic electronics. The most reactive positions for substitution are typically the 2- and 5-positions.
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.orgrsc.org This reaction is highly effective for the aryl and alkyl functionalization of selenophene-based systems. nih.govmdpi.com
While direct examples on the this compound core are not as prevalent in initial literature, the corresponding sulfur analogue, 2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene, readily undergoes Pd-catalyzed Suzuki-Miyaura coupling with phenylboronic acid to afford the 2,5-diphenyl derivative in good yield. mdpi.com This serves as a strong precedent for the analogous reactivity of halogenated selenolo[3,2-b]selenophenes. The general utility is further supported by the successful Suzuki coupling of various functionalized selenophenes, such as 3-bromo-selenophenes and 3-iodo-selenophene[3,2-c]chromenes, with a range of arylboronic acids. nih.govmdpi.com The reaction is typically carried out in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. nih.gov
Table 2: Representative Suzuki-Miyaura Coupling on Selenophene-related Scaffolds
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene | Phenylboronic acid | Pd-catalyst | 3,6-dimethyl-2,5-diphenylthieno[3,2-b]thiophene | 68 | mdpi.com |
| 3-bromo-selenophene derivative | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 2,3,5-triarylselenophenes | 56-80 | nih.gov |
The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.gov This reaction is of particular importance for introducing alkynyl groups onto the this compound scaffold, creating extended π-conjugated systems.
Similar to the Suzuki coupling, the derivatization of the sulfur analogue provides a clear blueprint for this methodology. 2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene has been shown to react smoothly with terminal alkynes via Sonogashira coupling to give the corresponding 2,5-dialkynyl products in good yields. mdpi.com The applicability of this reaction to selenium heterocycles is well-established. For example, 3-iodoselenophenes undergo Sonogashira coupling with phenylacetylene (B144264) in the presence of PdCl₂(PPh₃)₂ and CuI to yield 3-alkynylselenophenes. mdpi.com These findings indicate that halogenated selenolo[3,2-b]selenophenes are excellent substrates for introducing acetylenic moieties, enabling the synthesis of advanced electronic materials.
Table 3: Representative Sonogashira Coupling on Selenophene-related Scaffolds
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene | Terminal alkynes | Pd-catalyst | 2,5-dialkynyl-3,6-dimethylthieno[3,2-b]thiophene | 56-78 | mdpi.com |
| 3-iodoselenophene derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 3-alkynylselenophene | 65 | mdpi.com |
Stille Coupling for Polymer Backbone Formation
The Stille coupling reaction is a versatile and widely employed method for the synthesis of conjugated polymers incorporating the this compound (SS) core. rsc.orgresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of a distannylated this compound monomer with a dihalogenated comonomer. The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. rsc.org
A key advantage of the Stille polycondensation is its tolerance to a wide range of functional groups and its effectiveness in achieving high molecular weight polymers, which is crucial for efficient charge transport in electronic devices. rsc.org For instance, n-type conjugated polymers based on naphthalene (B1677914) diimide (NDI) and various selenophene derivatives, including this compound, have been synthesized using Stille coupling. sci-hub.se In a typical procedure, a dibrominated NDI derivative is copolymerized with a 2,5-bis(trimethylstannyl)-selenolo[3,2-b]selenophene derivative in the presence of a palladium catalyst like Pd2(dba)3 and a phosphine (B1218219) ligand such as P(o-tolyl)3. sci-hub.se
The choice of comonomer allows for the tuning of the resulting polymer's electronic and optical properties. For example, copolymers of this compound with electron-deficient units like fluorinated thieno[3,4-b]-thiophene have been synthesized to create donor-acceptor polymers for organic photovoltaic applications. rsc.org The reaction conditions, such as the catalyst system, solvent, and temperature, are critical for controlling the polymerization and achieving the desired molecular weight and polydispersity. rsc.org
C-Se Cross-Coupling/Cyclization Strategies
Intramolecular C-Se cross-coupling/cyclization reactions represent a powerful strategy for the direct construction of the this compound fused ring system. This approach often utilizes copper-catalyzed reactions to form the key C-Se bonds, leading to the fused heterocyclic core in a single step. beilstein-journals.org
One notable example involves the synthesis of dithieno[3,2-b:2′,3′-d]selenophene (DTS) from a diiodinated bithiophene precursor. beilstein-journals.org In this reaction, selenourea serves as the selenium source, with copper oxide nanoparticles acting as the catalyst and potassium hydroxide (B78521) as the base in a solvent like DMSO. beilstein-journals.orgbeilstein-journals.org This methodology has proven effective for creating symmetrical diaryl selenides from aryl halides. beilstein-journals.org
Similarly, this strategy has been extended to the synthesis of other selenium-containing heteroacenes. For instance, the reaction of a TMS-protected diiodinated 2,2′-biselenophene with a sulfur source (K2S) and a copper(I) iodide catalyst can yield the corresponding fused thiophene-selenophene system. beilstein-journals.org These C-Se cyclization methods offer an efficient route to various fused selenophene derivatives, which are valuable building blocks for more complex organic electronic materials. beilstein-journals.org
A recent development in this area is the cascade cyclization of alkynyl diols with selenium powder to produce substituted selenopheno[3,2-b]selenophenes. researchgate.netmdpi.com This method provides a step-efficient protocol for accessing multisubstituted derivatives, which are important for modifying the backbone of functional materials. researchgate.netmdpi.com
Regioselective Functionalization of this compound
The ability to selectively introduce functional groups at specific positions on the this compound core is crucial for tailoring its properties and for its use in the synthesis of well-defined oligomers and polymers. The reactivity of the this compound ring system allows for regioselective functionalization primarily at the 2- and 5-positions. acs.org
Directed Halogenation and Subsequent Cross-Coupling
Directed halogenation is a common and effective method for introducing reactive handles onto the this compound core. Bromination, in particular, is frequently employed to create precursors for subsequent cross-coupling reactions. For example, 2,5-dibromo-3,6-dimethyl-selenolo[3,2-b]selenophene can be synthesized and then used in polymerization reactions. sci-hub.se
The resulting halo-substituted selenolo[3,2-b]selenophenes are versatile intermediates for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. mdpi.comnih.gov These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, enabling the synthesis of a diverse library of functionalized this compound derivatives. For instance, a palladium-catalyzed direct arylation protocol has been developed for the regioselective formation of 2-aryl or 2,5-diaryl selenophenes from the parent selenophene. researchgate.net
The choice of halogenating agent and reaction conditions can influence the regioselectivity of the halogenation. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic systems. organic-chemistry.org
Lithiation and Electrophilic Quenching Reactions
Deprotonation using organolithium reagents followed by quenching with an electrophile is a powerful and widely used method for the regioselective functionalization of this compound. acs.org The 2- and 5-positions are the most acidic and are therefore preferentially deprotonated by strong bases like n-butyllithium (n-BuLi). acs.orgresearchgate.net
This approach allows for the introduction of a variety of functional groups by using different electrophiles. For example, quenching the lithiated intermediate with trimethyltin (B158744) chloride (Me3SnCl) yields the corresponding stannylated derivative, which is a key monomer for Stille coupling reactions. sci-hub.seacs.org Other electrophiles such as trimethylsilyl (B98337) chloride (TMSCl) and iodine can also be used to introduce silyl (B83357) and iodo groups, respectively. beilstein-journals.orgbeilstein-journals.org
Formylation can be achieved by using N,N-dimethylformamide (DMF) as the electrophile, providing a route to aldehyde-functionalized selenolo[3,2-b]selenophenes. acs.org These aldehydes can be further elaborated, for instance, through Wittig reactions to extend the conjugation. beilstein-journals.org It is also possible to achieve difunctionalization at the 2- and 5-positions by using two equivalents of the organolithium reagent. researchgate.net
Synthesis of this compound-Containing Monomers for Polymerization
The synthesis of well-defined this compound-containing monomers is a critical prerequisite for the construction of high-performance conjugated polymers. These monomers are typically bifunctional, allowing them to be incorporated into a polymer backbone through step-growth polymerization methods like Stille or Suzuki coupling. rsc.orgresearchgate.netsci-hub.se
A common strategy involves the synthesis of a disubstituted this compound core, followed by the introduction of the polymerizable functional groups. For example, 3,6-dimethyl-selenolo[3,2-b]selenophene can be synthesized and subsequently dibrominated at the 2- and 5-positions to yield a dihalide monomer. sci-hub.se Alternatively, the same core can be dilithiated and then quenched with trimethyltin chloride to produce a distannyl monomer. sci-hub.se
The synthesis of the this compound core itself can be achieved through various methods. One approach involves the reaction of 3,4-dibromoselenophene (B8592926) with n-butyllithium followed by reaction with selenium. Another method is the cyclization of alkynyl diols with selenium powder. researchgate.netmdpi.com
The substituents on the this compound core can also be varied to fine-tune the properties of the resulting polymers. For instance, alkyl groups can be introduced to improve solubility and processability. sci-hub.se The general synthetic routes to these monomers often involve multi-step sequences that require careful optimization of reaction conditions to achieve high yields and purity.
Below is a table summarizing some key monomers and their synthetic precursors:
| Monomer | Precursor | Reagents and Conditions | Reference |
| 2,5-Bis(trimethylstannyl)-3,6-dimethyl-selenolo[3,2-b]selenophene | 3,6-Dimethyl-selenolo[3,2-b]selenophene | 1. n-BuLi, 2. Me3SnCl | sci-hub.se |
| 2,5-Dibromo-3,6-dimethyl-selenolo[3,2-b]selenophene | 3,6-Dimethyl-selenolo[3,2-b]selenophene | NBS, DMF | sci-hub.se |
| 2,5-Di(trimethylsilanyl)diseleno[2,3-b:3′,2′-d]selenophene | Not specified | Not specified | beilstein-journals.org |
| Ethyl 4,6-dibromoseleno[3,4-b]thiophene carboxylate | 4,6-Dibromoselenolo[3,4-b]thiophene carboxylic acid | 2-ethyl-1-hexanol, DCC, DMAP | sci-hub.st |
Molecular Engineering and Design Principles for Selenolo 3,2 B Selenophene Based Materials
Influence of Substituent Effects on Selenolo[3,2-b]selenophene Electronic Properties
The electronic landscape of the this compound core can be effectively tuned by the introduction of various substituent groups. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role in modulating the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the material's charge transport characteristics.
Electron-donating groups, such as alkyl or alkoxy moieties, tend to raise the HOMO energy level. For instance, studies on substituted 2-arylselenophenes have shown that electron-donating groups like methoxy (B1213986) (OMe) facilitate the underlying chemical reactions, indicating an increase in electron density within the selenophene (B38918) ring system. chim.it Conversely, electron-withdrawing groups, such as nitro (NO2) or cyano (CN) groups, lower both the HOMO and LUMO energy levels. chim.it This effect has been observed in various selenophene derivatives where electron-withdrawing substituents are well-tolerated in synthetic procedures, leading to materials with different electronic profiles. chim.itresearchgate.net
The position of the substituent on the this compound scaffold also has a significant impact. For example, research on aryl-1,3-dienyl bromides bearing electron-withdrawing substituents demonstrated that these groups react smoothly to produce the desired selenophene products in good yields. nih.gov Computational studies have further elucidated these relationships, showing that strategic placement of substituents can fine-tune the electronic properties for specific applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). mdpi.com
| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Example Group |
|---|---|---|---|
| Electron-Donating | Increase | Slight Increase | -CH3, -OCH3 |
| Electron-Withdrawing | Decrease | Decrease | -NO2, -CN, -Cl |
Conformational Analysis and Molecular Planarity of this compound Units
The performance of organic electronic devices is intrinsically linked to the molecular arrangement and planarity of the constituent organic semiconductor molecules. For this compound-based materials, maintaining a high degree of planarity is crucial for effective π-orbital overlap and efficient charge transport.
The fused-ring structure of this compound inherently promotes a rigid and planar conformation. This planarity is essential for creating extended π-conjugated systems, which are the pathways for charge carriers. researchgate.net However, the introduction of bulky substituents can induce torsional strain and disrupt this planarity. For example, sterically hindered propargyl alcohols required longer reaction times to form the desired selenophenes, suggesting that steric effects can be more prominent than electronic effects in certain cases. mdpi.com
In polymer systems, the planarity of the this compound unit within the polymer backbone directly influences the material's crystallinity and charge mobility. A more planar backbone facilitates closer intermolecular packing and enhances the electronic coupling between adjacent polymer chains. researchgate.net X-ray diffraction studies on single crystals of this compound derivatives have confirmed their largely planar structures, which contribute to their excellent performance in electronic devices. mdpi.com
Role of Intermolecular Selenium-Selenium Interactions in Solid-State Packing
In the solid state, the way molecules pack together significantly affects the bulk electronic properties of the material. For this compound-based materials, intermolecular selenium-selenium (Se-Se) interactions play a critical role in dictating the solid-state packing and, consequently, the charge transport efficiency.
The larger and more polarizable nature of the selenium atom compared to sulfur leads to stronger intermolecular Se-Se interactions. acs.orgnih.gov These interactions help to promote a well-organized solid-state packing, which is beneficial for charge transport. acs.org Single-crystal X-ray diffraction studies have revealed strong intermolecular Se-Se and selenium-carbon interactions that depend on the position and number of selenium atoms incorporated into the molecular structure. researchgate.net These short-range interactions can facilitate charge hopping between adjacent molecules, thereby enhancing charge carrier mobility. nih.gov
Comparative Analysis of Heteroatom Effects: this compound vs. Thieno[3,2-b]thiophene (B52689) Analogues
A direct comparison between this compound and its sulfur-containing analogue, thieno[3,2-b]thiophene, provides valuable insights into the role of the heteroatom in determining the material's properties. The substitution of sulfur with selenium leads to several distinct changes in the electronic structure, aromaticity, and solid-state organization.
Impact on Aromaticity and π-Conjugation Length
The aromaticity of five-membered heterocycles is influenced by the resonance participation of the heteroatom's lone pair of electrons with the ring's π-system. chemrxiv.org Due to the larger size and more diffuse orbitals of selenium compared to sulfur, the orbital overlap between selenium's lone pair and the carbon p-orbitals is less effective. chemrxiv.org This results in a decreased aromaticity and resonance energy for selenophenes compared to thiophenes. rsc.org
While a decrease in aromaticity might seem detrimental, it can be advantageous in certain contexts. For instance, a lower resonance stabilization energy can enhance the intramolecular charge transfer (ICT) effect in donor-acceptor molecules, leading to a reduced bandgap. rsc.org The extension of the π-conjugation length, by creating oligomers or polymers, generally leads to a red-shift in absorption spectra and a narrower optical bandgap for both thiophene (B33073) and selenophene-based systems. scielo.brresearchgate.net However, the specific impact of the heteroatom on these properties is a key consideration in molecular design.
Modulation of Oxidation and Reduction Potentials
The replacement of sulfur with selenium generally leads to materials with lower oxidation and reduction potentials. acs.org This is attributed to the higher energy level of selenium's atomic orbitals compared to sulfur's, which results in a higher-lying HOMO energy level for selenophene-based compounds. rsc.org
Cyclic voltammetry measurements have confirmed that selenophene-containing materials typically exhibit higher HOMO levels compared to their thiophene counterparts. rsc.org For example, in a comparative study, the HOMO energy level of a selenophene-thieno[3,2-b]thiophene-selenophene (ST) based acceptor was found to be higher than that of its thiophene-based analogue. rsc.org This modulation of the frontier molecular orbital energy levels is a critical tool for designing materials with appropriate energy level alignment for efficient charge injection and transport in electronic devices.
| Compound | HOMO (eV) | LUMO (eV) |
|---|---|---|
| STIC | -5.20 | -3.91 |
| 4TIC | -5.28 | -3.87 |
Data sourced from rsc.org
Influence on Self-Assembly and Crystallinity
The nature of the heteroatom significantly influences the intermolecular forces that govern self-assembly and crystallization. As previously discussed, the stronger intermolecular Se-Se interactions in this compound derivatives can promote a more ordered solid-state packing compared to their thieno[3,2-b]thiophene analogues. acs.orgnih.gov
However, the relationship between heteroatom and crystallinity is not always straightforward. In some instances, while the selenium-containing analogues display similar mesomorphic behavior and packing motifs to their sulfur counterparts, they can exhibit poorer crystallinity. researchgate.net The substitution of sulfur with selenium can alter the intermolecular interactions with other components in a blend, potentially leading to the formation of purer phases, which can facilitate charge transport. rsc.org The ability to manipulate crystal packing through "atom engineering" is a powerful strategy for developing high-mobility organic semiconductors. nih.govresearchgate.net The choice between sulfur and selenium allows for a nuanced control over the supramolecular architecture and the resulting electronic performance. rsc.org
Theoretical and Computational Investigations of Selenolo 3,2 B Selenophene Electronic Structure
Density Functional Theory (DFT) Calculations for Ground State Properties.unimi.itaps.org
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unimi.it It is a workhorse for determining the ground-state properties of molecules and materials. aps.org DFT calculations for selenolo[3,2-b]selenophene and its derivatives are typically performed using specific functionals, such as B3LYP or CAM-B3LYP, with a suitable basis set like 6-31G++(d,p) or 6-311G*. acs.orgbeilstein-journals.org
Geometric Optimization and Vibrational Analysis.researchgate.net
A crucial first step in computational analysis is geometric optimization, where the molecule's lowest energy structure is determined. For this compound, this process reveals a planar structure. The C–Se bond lengths are typically around 1.86 Å, and the C–Se–C bond angles are approximately 87.0°. vdoc.pub These values are consistent with the larger van der Waals radius of selenium compared to sulfur, which leads to longer bonds and more acute bond angles within the heterocyclic rings. beilstein-journals.org
Following optimization, vibrational analysis is performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. researchgate.net This analysis also provides information about the vibrational modes of the molecule.
Electronic Energy Level Determination: HOMO and LUMO.acs.orgresearchgate.netphyschemres.org
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters that determine the electronic and optical properties of a molecule. The HOMO energy level is associated with the ionization potential and the ability to donate an electron, while the LUMO energy level relates to the electron affinity and the ability to accept an electron. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which provides an estimate of the molecule's chemical reactivity and the energy of the first electronic excitation.
For this compound and its derivatives, DFT calculations provide valuable estimates of these energy levels. For instance, in a series of heteroacenes, the HOMO energy was found to destabilize (become less negative) with an increasing number of selenium atoms. beilstein-journals.org This trend is attributed to the decreasing aromatic character of selenophene-based derivatives compared to their thiophene (B33073) counterparts. beilstein-journals.org
| Compound | HOMO (eV) | LUMO (eV) | Method | Source |
|---|---|---|---|---|
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) | -5.92 | - | DFT | beilstein-journals.org |
| Diselenolo[3,2-b:2′,3′-d]selenophene (DSS) | -5.80 | - | DFT | beilstein-journals.org |
| Benzo[b]selenophene/thieno[3,2-b]indole-based N,S,Se-Heteroacenes | -5.2 to -5.6 | - | DFT B3LYP/6-311G* | acs.orgnih.gov |
Analysis of Frontier Molecular Orbital (FMO) Distributions.libretexts.org
The spatial distribution of the HOMO and LUMO, known as the frontier molecular orbitals (FMOs), reveals important information about the molecule's reactivity and charge transport characteristics. libretexts.org In this compound and related conjugated systems, both the HOMO and LUMO are typically π-orbitals delocalized over the entire conjugated backbone.
The HOMO is generally characterized by bonding interactions along the C-C bonds and antibonding interactions between the selenium and adjacent carbon atoms. Conversely, the LUMO often exhibits antibonding character along the C-C bonds within the rings and bonding character between the heteroatoms and carbon atoms. This delocalization of the FMOs is crucial for efficient charge transport in organic electronic devices.
Time-Dependent DFT (TD-DFT) for Excited State Characterization.gaussian.com
While DFT is a ground-state theory, its extension, time-dependent density functional theory (TD-DFT), is a widely used method for studying excited states and predicting electronic absorption spectra. gaussian.comchemrxiv.org TD-DFT calculations can provide insights into the energies and nature of electronic transitions. gaussian.com
Prediction of Optical Band Gaps and Absorption Spectra.acs.orgresearchgate.netphyschemres.org
TD-DFT can be used to calculate the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. The lowest calculated excitation energy provides a theoretical estimate of the optical band gap. For this compound-containing materials, the replacement of sulfur with selenium generally leads to a smaller optical band gap. researchgate.net This is attributed to the lower aromaticity and higher polarizability of selenophene (B38918) rings, which results in a destabilization of the HOMO and a stabilization of the LUMO, thus reducing the HOMO-LUMO gap. acs.org
For example, studies on polyselenophenes have shown that their optical band gaps are significantly lower than their polythiophene analogues. acs.org This ability to tune the band gap by incorporating selenium is a key strategy in the design of low-band-gap polymers for photovoltaic applications. acs.org
| Polymer | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Source |
|---|---|---|---|
| Thieno-fused Polythiophene (P3) | - | ~1.0 | acs.org |
| Selenolo-fused Polythiophene (P4) | - | 0.96 | acs.org |
| Thieno-fused Polyselenophene (P5) | - | 0.72 | acs.org |
| Selenolo-fused Polyselenophene (P6) | - | 0.76 | acs.org |
Understanding Electronic Transitions and Charge Transfer Excitations.uomustansiriyah.edu.iq
TD-DFT calculations also provide information about the nature of the electronic transitions. The transitions are typically described in terms of the contributions from various single-electron excitations from occupied to unoccupied molecular orbitals. For this compound and its derivatives, the lowest energy transition is generally a π-π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO. uomustansiriyah.edu.iq
In more complex systems, such as donor-acceptor copolymers containing selenophene units, TD-DFT can help to identify charge-transfer excitations. These transitions involve the movement of electron density from a donor part of the molecule to an acceptor part upon photoexcitation. The character of these excitations is crucial for applications in organic photovoltaics, where efficient charge separation is required.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the time-dependent behavior of molecules, offering insights into their structural dynamics and the non-covalent forces that govern their aggregation. aip.org For a rigid molecule like this compound, MD simulations are particularly valuable for understanding how it interacts with its environment and with other molecules in an aggregated state, rather than its own internal conformational changes, which are limited due to the fused-ring structure.
The primary application of MD in this context is to simulate the collective behavior of many this compound molecules, providing a detailed picture of the intermolecular interactions that dictate the morphology of thin films and single crystals. These simulations can predict how molecules arrange themselves in the solid state, which is a critical determinant of the material's electronic properties. The interactions are primarily governed by van der Waals forces and, notably, selenium-selenium (Se-Se) chalcogen bonding. These Se-Se interactions are stronger than the sulfur-sulfur interactions in the analogous thieno[3,2-b]thiophene (B52689) and play a crucial role in promoting a well-organized solid-state packing, which is advantageous for charge transport. acs.org
While specific MD simulation studies focusing solely on the parent this compound aggregates are not extensively documented in the literature, the principles can be inferred from studies on related systems. For instance, MD simulations of the constituent selenophene ring have been performed to understand its photochemistry and deactivation pathways in various environments, including gas phase, ethanol (B145695) solution, and the bulk liquid phase. aip.org These simulations track the motion of atoms over time, governed by a force field that describes the potential energy of the system. For selenophene, these studies revealed deactivation lifetimes of the S2 excited state to be around 60-62 femtoseconds, with a significant rate of intersystem crossing to triplet states. aip.org This type of dynamic information is crucial for understanding the photophysical stability of materials based on this heterocyclic unit.
In the context of aggregates, MD simulations can be used to generate ensembles of molecular arrangements. From these, one can analyze the radial distribution functions to understand the average distances between molecules and the orientation of neighboring molecules. This structural information is a prerequisite for understanding intermolecular electronic coupling and charge transport pathways. The simulations can also provide insights into the thermodynamic stability of different packing motifs. For example, simulations of regioregular poly(3-hexylthiophene), a related conjugated polymer, have been used to study the conformational and configurational properties in both crystalline and amorphous phases at various temperatures, revealing details about interchain distances and the distribution of dihedral angles. acs.org Such methodologies are directly applicable to the study of this compound aggregates to understand how processing conditions might influence the final solid-state structure.
Computational Studies on Charge Transport Pathways in this compound Aggregates
The charge transport properties of molecular semiconductors like this compound are intrinsically linked to both the electronic characteristics of the individual molecule and the way these molecules arrange themselves in the solid state. Computational chemistry, particularly Density Functional Theory (DFT), provides essential tools to investigate these properties and predict the charge-carrying potential of a material. nih.govresearchgate.net The key parameters governing charge transport are the intramolecular reorganization energy and the intermolecular electronic coupling (or transfer integral).
The intramolecular reorganization energy (λ) is the energy required for a molecule to change its geometry from the neutral state to the ionized state (and vice versa). A lower reorganization energy is desirable for efficient charge transport as it represents a smaller barrier for a charge to hop from one molecule to the next. DFT calculations are routinely used to compute these values for both hole (λh) and electron (λe) transport. Studies on fused selenophene oligomers, denoted as Se(n) where 'n' is the number of fused rings, have shown that the reorganization energy is significantly low and decreases as the length of the oligomer increases, indicating efficient intramolecular hole transport. nih.gov This suggests that the rigid, planar structure of the this compound core is beneficial for charge delocalization.
The table below presents the calculated reorganization energies for hole transport in fused selenophene oligomers, illustrating the trend with increasing conjugation length.
| Oligomer (Se(n)) | Number of Fused Rings (n) | Reorganization Energy for Hole Transport (λh) (eV) |
|---|---|---|
| Se(6) | 6 | 0.12 |
| Se(12) | 12 | 0.06 |
| Se(18) | 18 | 0.04 |
| Se(24) | 24 | 0.03 |
| Se(42) | 42 | 0.02 |
This data is derived from DFT calculations on fused selenophene oligomers and illustrates the principle of decreasing reorganization energy with size. nih.gov
Charge transport in aggregates is not just a single-molecule property; it critically depends on the intermolecular charge transfer pathways. The efficiency of charge hopping between adjacent molecules is quantified by the electronic coupling, which is highly sensitive to the distance and relative orientation of the molecules in the aggregate. Single-crystal X-ray diffraction experiments on substituted selenolo[3,2-b]selenophenes and related heteroacenes provide the precise coordinates of atoms in the crystal lattice. researchgate.netd-nb.infomdpi.combeilstein-journals.org This structural information is then used as input for computational models to calculate the electronic coupling between neighboring molecules.
Computational studies have revealed that the presence of selenium atoms leads to strong intermolecular Se-Se interactions, which facilitate a co-facial π-stacking arrangement. acs.orgresearchgate.netd-nb.info This type of packing is highly favorable for charge transport along the stacking direction. For example, single-crystal analysis of various selenophene-based heteroacenes has confirmed the presence of short intermolecular Se-Se contacts, which are indicative of strong electronic communication between molecules. researchgate.netd-nb.info DFT calculations on these crystal structures can map out the most probable charge transport pathways, identifying the "hopping" routes with the largest electronic coupling values.
Furthermore, computational methods are used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgresearchgate.net These frontier molecular orbitals are central to understanding the charge injection and transport of holes (via HOMO) and electrons (via LUMO). For selenophene-containing materials, it is generally observed that they possess lower-lying HOMO levels compared to their thiophene analogs, which can contribute to better environmental stability for p-type semiconductor applications. acs.orgresearchgate.net The combination of low reorganization energy, strong intermolecular electronic coupling due to favorable packing, and suitable frontier orbital energy levels makes this compound a promising core for high-performance organic electronic materials. researchgate.net
Advanced Spectroscopic and Electrochemical Characterization of Selenolo 3,2 B Selenophene Based Materials
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are powerful tools to investigate the electronic transitions and excited-state properties of selenolo[3,2-b]selenophene-based materials. The position of the absorption and emission maxima, along with the photoluminescence quantum yield, provides critical insights into the material's energy gap and potential for light-emitting applications.
The photophysical properties of this compound derivatives can be influenced by the surrounding solvent environment. For instance, studies on selenophene-fused derivatives in dichloromethane (B109758) have reported maximum absorption wavelengths (λmax) in the range of 370–411 nm and fluorescence maxima (Fmax) between 427–472 nm. researchgate.net The fluorescence quantum yields (Φf) in this solvent were found to be in the range of 0.003 to 0.059, indicating that many of these compounds are weakly emissive in solution. researchgate.net While detailed comparative studies across a wide range of solvents are not extensively documented in the provided literature, the observed properties in a common solvent like dichloromethane establish a baseline for their electronic behavior. It is noteworthy that for some heteroacenes, no fluorescence was observed in either dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). beilstein-journals.org
The optical properties of this compound-based materials in the solid state often differ significantly from those in dilute solutions due to strong intermolecular interactions. Thin solid films of these materials can be prepared using techniques like thermal vacuum evaporation. nih.govacs.org
In the solid state, strong intermolecular Se–Se interactions contribute to well-organized packing, which influences the electronic properties. acs.org This often leads to a red-shift in the absorption spectra of thin films compared to their solution spectra, indicating a smaller optical band gap in the solid state. nih.govacs.org For example, n-type copolymers based on naphthalene (B1677914) diimide and selenophene (B38918) derivatives exhibit distinct absorption maxima in thin films compared to solutions. sci-hub.sersc.org The lamellar crystalline structure observed in these polymer films, with defined interchain and π-stacking distances, is a direct result of these intermolecular forces. sci-hub.se
X-ray diffraction (XRD) studies on derivatives have revealed specific packing motifs, such as strong π–π intermolecular distances of 3.3–3.5 Å. beilstein-journals.org The incorporation of selenium atoms, with their larger van der Waals radii compared to sulfur, increases the molecular volume in crystals and alters bond lengths and angles, which in turn affects the solid-state electronic properties. beilstein-journals.org For instance, the diphenyl derivative of beilstein-journals.orgbenzoselenopheno[3,2-b] beilstein-journals.orgbenzoselenophene (DPh-BSBS) forms a well-ordered thin film where molecules are nearly perpendicular to the substrate, a favorable arrangement for charge transport. researchgate.net
Photoluminescence (PL) quenching is a widely used technique to study charge transfer and phase morphology in blends of electron-donating and electron-accepting materials, which form the active layer of organic solar cells. In all-polymer bulk heterojunction solar cells composed of a poly(3-hexylthiophene) (P3HT) donor and a naphthalene diimide-selenolo[3,2-b]selenophene copolymer (PNDISS) acceptor, PL quenching experiments provide evidence of the phase segregation of the polymer blend films. aip.org The efficiency of PL quenching can indicate the extent of interfacial area between the donor and acceptor phases, which is critical for efficient exciton (B1674681) dissociation into free charge carriers.
Measurements of PL quenching, in conjunction with other characterization methods, have shown that thermal annealing can induce vertical phase segregation in P3HT:PNDISS blends, significantly impacting device performance. aip.orgresearchgate.net Similarly, in studies involving other polymerized small molecular acceptors, PL quenching measurements help to elucidate why different processing methods, such as layer-by-layer spin-coating, can lead to better charge transport and reduced exciton recombination compared to bulk heterojunction methods. researchgate.net
Charge Transport Phenomena and Mechanisms in Selenolo 3,2 B Selenophene Based Systems
Principles of Charge Carrier Transport in Organic Semiconductors
Charge transport in organic semiconductors is a complex process that differs significantly from that in their inorganic crystalline counterparts. mdpi.com Due to the relatively weak van der Waals forces between organic molecules, charge carriers (electrons and holes) are typically localized on individual molecules or small conjugated segments. ucl.ac.uk Their movement is generally described by two primary models: band-like transport and hopping transport.
In highly crystalline organic materials with significant intermolecular electronic coupling, charge carriers can be delocalized over several molecules, forming energy bands. In this band-like model , transport is coherent, and carriers move through the material in a manner similar to electrons in traditional inorganic semiconductors, although often scattered by lattice vibrations (phonons). cecam.org
More commonly, particularly in disordered or polycrystalline organic films, charge transport is described by an incoherent hopping mechanism . mdpi.comd-nb.info In this model, a charge carrier, often coupled with a local lattice distortion to form a polaron, "hops" between adjacent localized states (molecules or conjugated segments). ucl.ac.uk The rate of hopping is influenced by several factors, including the distance between molecules, their relative orientation (electronic coupling), the energy difference between the initial and final states, and the reorganization energy required to adjust the molecular geometry upon charge transfer. acs.org The presence of structural and energetic disorder creates a distribution of localized states (Density of States, DOS), often modeled as a Gaussian or exponential distribution, through which carriers move. d-nb.info Efficient charge transport requires minimizing factors that can trap or scatter carriers, such as impurities and structural defects. acs.org
Field-Effect Charge Mobility in Selenolo[3,2-b]selenophene Materials
Field-effect charge mobility (µ) is a key parameter that quantifies the performance of an organic semiconductor in a transistor configuration. It measures the average drift velocity of charge carriers per unit electric field. Materials based on this compound have demonstrated a wide range of mobilities, showcasing their versatility for both p-type (hole-transporting) and n-type (electron-transporting) applications.
This compound-based materials predominantly exhibit p-channel (hole transport) characteristics, a common trait among many π-conjugated heterocyclic compounds. nih.gov The incorporation of selenium, however, provides a pathway to tune these properties significantly. For instance, a study on selenophene-based small molecules, including a 2,5-bis((E)-4-octylstyryl)selenopheno[3,2-b]selenophene derivative, showed p-channel behavior with a high hole mobility of up to 0.38 cm² V⁻¹ s⁻¹. researchgate.net In contrast, some N,S,Se-heteroacenes incorporating a benzo[b]selenophene/thieno[3,2-b]indole core exhibited more modest hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹, with electron mobility being at least an order of magnitude lower. nih.govresearchgate.net
The development of n-type materials is crucial for creating complementary circuits. By copolymerizing selenophene (B38918) derivatives with strong electron-accepting units like naphthalene (B1677914) diimide (NDI), researchers have successfully produced n-channel OFETs. sci-hub.se These polymers demonstrated average field-effect electron mobilities ranging from 0.008 to 0.24 cm² V⁻¹ s⁻¹, with high on/off current ratios. sci-hub.se This highlights the ability to achieve efficient electron transport by pairing the selenophene core with appropriate electron-deficient building blocks.
| Material Type | Transport Type | Mobility (cm² V⁻¹ s⁻¹) | Reference Compound/Polymer |
|---|---|---|---|
| Styryl-substituted Selenopheno[3,2-b]selenophene | Hole (p-channel) | up to 0.38 | 2,5-bis((E)-4-octylstyryl) selenopheno[3,2-b]selenophene |
| Naphthalene Diimide-Selenophene Copolymer | Electron (n-channel) | 0.008 - 0.24 | PNDISS |
| Diketopyrrolopyrrole-Selenophene Copolymer | Ambipolar | > 0.1 (hole and electron) | Selenophene-diketopyrrolopyrrole polymer |
| Benzo[b]selenophene/thieno[3,2-b]indole Heteroacenes | Hole (p-channel) | 10⁻⁵ - 10⁻⁴ | BSTI and BSTTI derivatives |
| Ene-linked Selenopheno Current time information in São Mateus do Sul, BR.benzochalcogenophene Dimers | Hole (p-channel) | up to 4 x 10⁻³ | Symmetric regioisomeric ene-linked dimers |
Ambipolar transport, the ability of a material to conduct both holes and electrons, is highly desirable for applications like complementary logic circuits and light-emitting transistors. Selenophene-containing polymers have shown promise in achieving high-performance, balanced ambipolar transport. For example, copolymers of selenophene-diketopyrrolopyrrole with selenophene and thieno[3,2-b]thiophene (B52689) exhibited high and balanced electron and hole mobilities exceeding 0.1 cm² V⁻¹ s⁻¹. rsc.org This performance suggests that the inclusion of selenophene is a viable strategy for developing efficient ambipolar organic semiconductors. rsc.org The ability to achieve such balanced transport is often linked to the alignment of the material's frontier molecular orbitals (HOMO and LUMO) with the work functions of the source/drain electrodes, allowing for efficient injection of both types of charge carriers.
Influence of Molecular Packing and Thin Film Morphology on Charge Mobility
Studies on n-type copolymers based on NDI and selenophene derivatives revealed a lamellar crystalline structure where both the interchain distance and the π-stacking distance varied with the specific selenophene unit used. sci-hub.se This variation in morphology directly correlated with the observed electron mobility, underscoring the structure-property relationship. Similarly, research on heteroacenes has shown that larger planar molecular structures can lead to better intermolecular π–π stacking, resulting in higher mobilities. nih.govresearchgate.net Conversely, low mobilities in some polycrystalline thin films have been attributed to disorder, where grain boundaries can act as barriers to charge transport. nih.govresearchgate.net Therefore, controlling the thin-film morphology through processing techniques like thermal annealing or solvent selection is crucial for optimizing device performance. mdpi.com
Interfacial Charge Transfer Dynamics and Energy Level Alignment
Efficient injection of charge carriers from the electrodes into the organic semiconductor is paramount for device operation. This process is governed by the energy level alignment at the metal-organic interface. d-nb.info A significant challenge is the common "push-back" effect, where Pauli repulsion between the metal and the organic molecule creates an interface dipole that increases the energy barrier for charge injection. researchgate.net
Research has shown that seleno-functionalized molecules can effectively control this energy-level alignment. researchgate.net The selenium atoms can form chemisorptive bonds with metal surfaces (e.g., gold, silver), creating interface states near the metal's Fermi level. This mechanism can mitigate the push-back effect and lead to exceedingly low hole injection barriers. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the semiconductor determine its suitability for hole or electron transport. For selenophene-based polymers, these levels can be tuned through copolymerization. For example, selenium-containing polymers designed for solar cells showed HOMO levels around -5.04 to -5.05 eV and LUMO levels around -3.26 to -3.27 eV, which are crucial for efficient charge generation and extraction when paired with an appropriate acceptor material. sci-hub.st
Investigation of Trap States and Carrier Recombination Processes
The presence of trap states, which are localized energy levels within the band gap caused by structural defects or chemical impurities, can severely limit charge carrier mobility. d-nb.info Trapped carriers are temporarily immobilized, and deep traps can lead to permanent carrier loss. In many conjugated polymers, traps are a primary factor impeding electron transport, leading to predominantly p-type behavior. d-nb.info
Carrier recombination is another loss mechanism where an electron and a hole annihilate each other, often releasing energy as light or heat. This process is particularly detrimental in photovoltaics, where it reduces the number of extractable charges, and in transistors, where it can affect the off-state current. mdpi.com
Optimizing the morphology of this compound-based materials is a key strategy to minimize these detrimental processes. Creating well-ordered, crystalline films can reduce the density of structural defects that act as trap sites. researchgate.net In the context of all-polymer solar cells, a favorable morphology was shown to reduce trap density, suppress charge recombination loss, and improve charge transport, leading to a significant enhancement in device efficiency. researchgate.net Therefore, an in-depth analysis and control of defect states and recombination pathways are critical for advancing the performance of devices based on this compound. acs.org
Theoretical Models for Charge Transport in Selenophene-Containing Conjugated Systems
The mechanism of charge transport in organic semiconductors, including those based on selenophene, is a complex topic central to understanding and improving their performance in electronic devices. Unlike their inorganic crystalline counterparts, where charge transport is well-described by band theory, organic materials exhibit a spectrum of behaviors due to their inherent structural disorder and strong electron-phonon interactions. acs.orgaip.orgrsc.org Theoretical models are crucial for interpreting experimental data and guiding the design of new high-mobility materials. rsc.org The charge transport in these systems is generally understood to fall between two limiting regimes: band-like transport and hopping transport. cleanenergywiki.orgwikipedia.org
Band vs. Hopping Transport
In an ideal, perfectly ordered organic crystal, the molecular orbitals of individual molecules would overlap to form delocalized energy bands, similar to inorganic semiconductors. In this band transport model, charge carriers (electrons or holes) are delocalized over many molecular units and move coherently through the material with high mobility. cleanenergywiki.orgwikipedia.org This regime is characterized by a decrease in charge carrier mobility with increasing temperature, as thermal vibrations (phonons) scatter the charge carriers and limit their mean free path. researchgate.net
However, most conjugated polymers and molecular solids, including selenophene-based systems, are semi-crystalline or amorphous. researchgate.net Structural and energetic disorder leads to the localization of charge carriers onto individual molecules or small conjugated segments. acs.orgustc.edu.cn In this scenario, charge transport occurs via an incoherent hopping mechanism, where a charge carrier jumps from one localized state to another. cleanenergywiki.orgscribd.com This process is thermally activated, and consequently, mobility typically increases with temperature. researchgate.netscribd.com The transition between these two regimes is not sharp, and transport in many high-performance organic semiconductors is often described as existing in an intermediate state. acs.orgustc.edu.cn
A comparison of the key characteristics of these two transport mechanisms is provided below.
| Feature | Band Transport | Hopping Transport |
| Carrier State | Delocalized over the system | Localized on a molecule/segment |
| Transport Nature | Coherent wave-like motion | Incoherent, thermally activated jumps |
| Mobility Dependence on Temperature | Decreases with increasing temperature | Increases with increasing temperature |
| Dominant Factor | Electronic coupling | Electron-phonon coupling (vibrations) |
| Typical Mobility | > 1 cm²/Vs | < 1 cm²/Vs |
| Material Structure | Highly crystalline, low disorder | Amorphous, polycrystalline, disordered |
This table summarizes the general characteristics of the two primary charge transport regimes in organic semiconductors. cleanenergywiki.orgwikipedia.orgscribd.com
Marcus Theory for Hopping Transport
The most widely used framework to describe charge hopping in organic semiconductors is Marcus theory. aip.orgustc.edu.cn Originally developed for electron transfer reactions in solution, it has been successfully adapted for solid-state systems. aip.org The theory describes the rate of charge hopping (khop) between two adjacent molecules as a function of two key parameters: the electronic coupling (V) and the reorganization energy (λ).
khop ∝ |V|² * exp[-(λ)² / 4kBT]
Electronic Coupling (V): Also known as the transfer integral, this parameter quantifies the strength of the electronic interaction between adjacent molecules. It is highly sensitive to the distance and relative orientation of the molecules and depends on the overlap of their frontier molecular orbitals (HOMO for holes, LUMO for electrons). aip.orgaip.org Larger values of V facilitate faster charge transfer.
Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule and its surrounding environment when it accepts a charge. aip.orgrsc.org It has two components: an intramolecular part (related to the geometry relaxation of the molecule itself) and an intermolecular part (related to the polarization of the surrounding medium). A lower reorganization energy is desirable for efficient charge transport as it lowers the activation barrier for hopping. rsc.org
For selenophene-containing systems, theoretical calculations often focus on determining V and λ to predict charge transport properties. The incorporation of selenium, a larger and more polarizable atom than sulfur, can lead to stronger intermolecular interactions (Se-Se contacts), potentially increasing electronic coupling. researchgate.net Furthermore, the unique electronic structure of selenophenes can influence the reorganization energy. rsc.org
The Role of Electron-Phonon Coupling and Disorder
The interaction between charge carriers and molecular vibrations, known as electron-phonon coupling, is a critical factor that governs the transport mechanism. acs.orgaps.org Strong electron-phonon coupling leads to the formation of polarons, which are charge carriers "dressed" by a cloud of lattice distortions. researchgate.net This coupling can be categorized:
Local (Holstein) Coupling: Relates to the interaction of a charge with high-frequency intramolecular vibrations (e.g., bond stretching). This primarily influences the reorganization energy (λ). mdpi.com
Non-local (Peierls) Coupling: Describes the modulation of the electronic coupling (V) by low-frequency intermolecular vibrations (e.g., molecules moving relative to each other). This is often referred to as dynamic disorder. arxiv.org
Theoretical models that incorporate both types of coupling provide a more accurate picture of charge transport. researchgate.netmdpi.com For instance, time-dependent density matrix renormalization group (TD-DMRG) methods are advanced computational techniques used to study systems with strong electron-phonon interactions, capturing complex phenomena beyond the scope of simple Marcus theory. aip.orgarxiv.org Multiscale simulations, combining quantum chemistry calculations with Kinetic Monte Carlo (KMC) models, are also employed to bridge the gap between molecular parameters and macroscopic device mobility. rsc.org These simulations can account for the effects of static disorder (variations in energy levels due to structural imperfections) and dynamic disorder (thermal fluctuations). rsc.orgaip.org
In the context of this compound and related polymers, computational studies using Density Functional Theory (DFT) are often used to calculate key parameters like HOMO/LUMO levels, bandgaps, and reorganization energies. mdpi.comfudan.edu.cnphyschemres.org These calculations help rationalize experimental findings, such as the high charge carrier mobilities observed in certain selenophene-based polymers. For example, theoretical models support that planar and rigid backbones, which can be promoted by the inclusion of selenophene units, lead to improved intermolecular packing and enhanced charge transport. acs.org
Research Findings on Selenophene-Based Polymers
Theoretical models are often validated by comparing predicted values with experimental data from devices like organic field-effect transistors (OFETs). The table below presents some reported charge carrier mobilities for polymers containing selenophene units.
| Polymer Name | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Device Configuration |
| PTDPPSeDPP-TEG | 1 x 10⁻² | 5 x 10⁻³ | BG-BC OFET |
| PDPPSe-10 | 7.9 | 0.79 | FET (N₂ atmosphere) |
| PDPPSe-12 | 6.5 | 0.48 | FET (N₂ atmosphere) |
Data sourced from experimental studies on selenophene-containing polymers. The mobilities can vary significantly based on the specific polymer structure, side chains, and device fabrication/testing conditions. acs.orgresearchgate.net BG-BC stands for Bottom-Gate, Bottom-Contact.
These high mobilities, particularly for PDPPSe-10 and PDPPSe-12, often necessitate theoretical models that go beyond simple hopping and consider aspects of delocalization and band-like transport, even within a disordered framework. acs.org Percolation theory and mobility edge models are other theoretical frameworks used to describe transport in disordered systems, where charges percolate through a network of localized states, with transport dominated by a subset of states near a "mobility edge". rsc.orgaps.org
Applications of Selenolo 3,2 B Selenophene in Organic Electronics and Advanced Materials
Organic Field-Effect Transistors (OFETs) Utilizing Selenolo[3,2-b]selenophene
The inherent characteristics of the this compound unit, such as enhanced intermolecular interactions due to the larger and more polarizable selenium orbitals, contribute to superior charge transport in thin-film transistors.
OFETs based on this compound derivatives have been fabricated using various device architectures, with the top-gate/bottom-contact (TG/BC) configuration being a common choice. In one notable example, a high-mobility conjugated polymer, PDSSTV, which incorporates a diseleno[3,2-b:2',3'-d]selenophene (DSS) unit, was utilized as the semiconducting channel. nih.govimperial.ac.ukresearchgate.net This device employed a novel polystyrene/poly(vinylidene fluoride-trifluoroethylene-chlorofluoroethylene) (PS/P(VDF-TrFE-CFE)) bilayer dielectric system. nih.govresearchgate.net This architecture, combined with the intrinsic properties of the DSS-containing polymer, resulted in impressive p-type transistor performance, achieving a maximum saturated hole mobility of 2.1 cm² V⁻¹ s⁻¹ at a relatively low operating voltage of -30 V. nih.govimperial.ac.ukresearchgate.net
The performance of OFETs is not only dependent on the molecular structure of the active material but also on the processing conditions and the resulting thin-film morphology. For instance, the way selenophene (B38918) rings are connected significantly impacts device performance. Materials where two selenophene rings are fused together, as in the this compound core, have demonstrated higher charge carrier mobilities compared to those where the rings are connected by single or double bonds. This is attributed to the enhanced planarity and conjugation of the fused system.
Below is a data table summarizing the performance of a representative OFET based on a this compound derivative.
| Material | Device Architecture | Dielectric | Mobility (μ) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Threshold Voltage (Vth) [V] |
|---|---|---|---|---|---|
| PDSSTV | Top-Gate/Bottom-Contact | PS/P(VDF-TrFE-CFE) | 2.1 (hole) | > 10⁵ | -10 to -15 |
Several strategies have been effectively employed to enhance the charge carrier mobility in OFETs based on this compound materials. A primary method is thermal annealing. For the PDSSTV polymer, annealing the thin film at 250 °C led to a significant increase in crystallinity and promoted a highly ordered edge-on orientation of the polymer chains. nih.govresearchgate.net This molecular arrangement is crucial as it facilitates efficient intermolecular charge hopping, which is essential for high mobility. The enhanced order upon annealing was confirmed by 2D grazing incidence X-ray diffraction (2D-GIXD) analysis, which showed more intense diffraction peaks and a reduction in d-spacing, indicative of denser molecular packing. researchgate.net
Another key strategy involves the molecular design of the conjugated polymer itself. The incorporation of larger chalcogen atoms like selenium, in place of sulfur, enhances intermolecular interactions due to the larger and more polarizable orbitals of selenium. nih.gov This leads to stronger aggregation and improved charge transport pathways. Furthermore, creating donor-acceptor (D-A) copolymers can reinforce intermolecular interactions, although in the case of the high-mobility PDSSTV, an all-donor-type polymer was used to avoid potential complexities sometimes seen in D-A systems. researchgate.net The choice of solubilizing alkyl side chains also plays a role, as it influences the polymer's solubility and its ability to self-assemble into well-ordered structures.
While this compound-based materials have shown significant promise as p-type semiconductors, achieving high-performance n-type and ambipolar transport remains an area of active development. The majority of reported high-performance materials based on this core exhibit dominant hole transport. For example, the aforementioned PDSSTV is a high-performance p-type polymer. nih.govimperial.ac.ukresearchgate.net
The development of ambipolar OFETs, which can transport both holes and electrons, is of great interest for complementary logic circuits. Research into related fused heterocyclic systems provides insights into achieving ambipolar behavior. For instance, a copolymer based on diketopyrrolopyrrole (DPP) and thieno[3,2-b]thiophene (B52689), a sulfur analog of this compound, has demonstrated high-performance ambipolar characteristics with balanced hole and electron mobilities exceeding 1 cm² V⁻¹ s⁻¹. nih.gov This was achieved through careful optimization of the device architecture and processing conditions. These findings suggest that by pairing the this compound core with strong electron-accepting units, it should be possible to develop efficient ambipolar and potentially n-type materials. The design principle involves tuning the HOMO and LUMO energy levels to facilitate the injection of both types of charge carriers.
Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
The favorable electronic and optical properties of this compound, such as its ability to lower the bandgap and promote charge transport, make it a valuable component in the active layer of organic solar cells.
This compound and its derivatives can function as either electron-donating or electron-accepting units within the active layer of an OPV, depending on the chemical structure of the molecule it is incorporated into. The replacement of sulfur with selenium in conjugated molecules generally leads to a narrower optical bandgap and a lower LUMO energy level. nih.gov This is advantageous for designing non-fullerene acceptors (NFAs), as it allows for broader absorption of the solar spectrum. nih.gov For example, the introduction of a selenium atom into the indacenodithiophene (IDT) structure to create indacenodithieno[3,2-b]selenophene (IDSe) was an early demonstration of using selenium to modify the properties of an NFA. nih.gov
As a donor, the this compound unit contributes to a higher HOMO energy level compared to its thiophene (B33073) counterpart, which can be beneficial for achieving a high open-circuit voltage (Voc) in a solar cell. The strong intermolecular Se-Se interactions can also improve the molecular packing and crystallinity of the active layer, which enhances charge carrier mobility and can lead to a higher short-circuit current (Jsc) and fill factor (FF).
The donor-acceptor (D-A) copolymer approach is a powerful strategy in the design of materials for bulk heterojunction (BHJ) solar cells. By alternating electron-rich (donor) and electron-poor (acceptor) units along a polymer backbone, the material's electronic properties, such as its bandgap and energy levels, can be finely tuned. This compound can be incorporated as the donor block in such copolymers.
The table below presents the performance of various OPV devices that utilize selenophene-containing materials in their active layer, illustrating the potential of this class of compounds.
| Donor Material | Acceptor Material | Voc [V] | Jsc [mA/cm²] | FF [%] | PCE [%] |
|---|---|---|---|---|---|
| PBDB-T | CTSe-IC | 0.925 | 18.21 | 68.81 | 11.59 |
| PBDB-T | SeCT-IC | 0.889 | 18.09 | 67.69 | 10.89 |
| PBDB-T | PY2Se-Cl | 0.89 | 24.5 | 74 | 16.1 |
| PBDB-T | PFY-3Se | - | 23.6 | 73.7 | >15 |
| pBDTSe | PCBM | - | - | - | - |
| pCzSe | PCBM | - | - | - | - |
Impact of Film Morphology and Phase Segregation on Device Efficiency
The performance of organic electronic devices, particularly organic solar cells (OSCs), is critically dependent on the morphology of the active layer thin film. researchgate.net For devices based on this compound and its derivatives, the arrangement of polymer chains and the degree of phase segregation between donor and acceptor materials directly influence exciton (B1674681) dissociation, charge transport, and recombination dynamics. mdpi.comrsc.org
Properly controlled phase segregation is essential for creating efficient pathways for charge transport to the respective electrodes. In blends of polymer donors and fullerene acceptors, extensive phase segregation can lead to more efficient generation of polarons, which in turn increases the short-circuit current density of the solar cell. researchgate.net Conversely, a finely interpenetrated network might enhance geminate recombination, reducing device efficiency. researchgate.net
Research comparing selenophene-thiophene statistical and block copolymers demonstrated the profound impact of molecular structure on morphology and performance. rsc.org The block copolymer (P3HS-b-P3HT) was found to spontaneously phase-separate, while the statistical copolymer (P3HS-s-P3HT) did not. Interestingly, the best performance for the block copolymer was achieved when its intrinsic self-assembled nanostructure was perturbed. For the statistical copolymer, vapor annealing was used to optimize the polymer:fullerene morphology, correlating better nanostructure with superior device performance. rsc.org The ability to control this nanoscale morphology is therefore a key factor in maximizing the efficiency of devices utilizing selenophene-based materials. mdpi.comsciopen.com
This compound in Polymer Semiconductors for Flexible Electronics
The inherent properties of this compound make it an excellent component for polymer semiconductors used in flexible electronics, such as organic thin-film transistors (OTFTs). sigmaaldrich.com The incorporation of selenium atoms enhances intermolecular interactions (Se-Se interactions), which promotes ordered solid-state packing and improves charge transport capabilities. acs.orgresearchgate.net This often leads to higher charge carrier mobility compared to analogous thiophene-based polymers. acs.org
Researchers have synthesized a variety of copolymers incorporating the this compound core for OTFT applications. For instance, a polymer (PDSSTV) containing a diseleno[3,2-b:2′,3′-d]selenophene (DSS) unit, composed of three fused selenophenes, demonstrated strong intermolecular interactions and a highly ordered edge-on orientation after thermal annealing. nih.govnih.govresearchgate.net This resulted in a high hole mobility of up to 2.1 cm² V⁻¹ s⁻¹. nih.govresearchgate.net Another study on copolymers of selenophene and benzothiadiazole reported hole mobilities as high as 6.4 cm² V⁻¹ s⁻¹ when processed from non-chlorinated solvents, a significant advantage for environmentally friendly manufacturing. acs.org
The performance of these polymer semiconductors is strongly dependent on their intermolecular ordering in the solid state. rsc.org Polymers designed to have well-organized interlayer packing and π–π stacking exhibit significantly higher mobilities than those with more amorphous characteristics. rsc.org This makes the rigid and planar structure of the this compound unit particularly advantageous for creating high-performance semiconductors suitable for flexible and large-area electronics. researchgate.net
| Polymer Name | Core Unit | Reported Hole Mobility (cm² V⁻¹ s⁻¹) | Application |
|---|---|---|---|
| PDSSTV | Diseleno[3,2-b:2′,3′-d]selenophene (DSS) | 2.1 | OFETs nih.govresearchgate.net |
| PIDSeBT | Indacenodiselenophene (IDSe) | 6.4 | OFETs acs.org |
| PSeDPP | Selenophene and Diketopyrrolopyrrole (DPP) | 1.62 | Ambipolar FETs epa.gov |
| PDT2Se2 | 2,2′-biselenophene | 0.02 | OTFTs rsc.org |
| 2,5-bis((E)-4-octylstyryl) selenopheno[3,2-b]selenophene | Selenopheno[3,2-b]selenophene | 0.38 | p-channel transistors researchgate.net |
Electrochromic and Hole-Conducting Materials Based on Selenophene
Materials based on selenophene and its fused derivatives like this compound have shown significant promise for use in electrochromic devices and as hole-conducting materials. Electrochromism is the property of materials to reversibly change color when a burst of charge is applied. Polymers derived from selenophene can be both p- and n-dopable, allowing for versatile electrochromic applications. metu.edu.tr
Studies on carbazole (B46965) and triphenylamine (B166846) derivatives incorporating selenophene have revealed promising electrochromic properties, including the ability to switch to a black state. worktribe.comresearchgate.net The selenium atoms were found to increase the contribution of the quinoidal form in the polymer backbone, which influences the optical properties. worktribe.com
As hole-conducting materials, selenophene-based compounds are valued for their suitable highest occupied molecular orbital (HOMO) energy levels, which facilitate efficient hole injection and transport from adjacent layers, such as the perovskite layer in a solar cell. researchgate.net The strong intermolecular Se-Se interactions contribute to enhanced charge transport capabilities. researchgate.net This has led to their successful application as hole-transporting materials (HTMs) in perovskite solar cells, aiming to replace the more common but expensive HTM, spiro-OMeTAD. researchgate.netx-mol.com While some selenophene-based HTMs have shown slightly lower power conversion efficiencies compared to the standard, this has often been attributed to challenges in film-forming ability rather than intrinsic electronic limitations, indicating a promising area for future optimization. researchgate.netx-mol.com
Application as Building Blocks in Advanced Sensing Devices (e.g., hydrogen storage hosts)
The rigid, planar, and electron-rich structure of this compound makes it a valuable building block for advanced materials beyond conventional electronics, including applications in sensing and gas storage. Fused aromatic systems based on this core, as well as its thiophene analogue, have been identified as key components in the development of porous hydrogen-storage hosts. researchgate.netnih.govresearchgate.net The ordered, porous structure that can be achieved with these materials allows for the capture and storage of small molecules like hydrogen.
Furthermore, the electronic properties of selenophene derivatives make them suitable for chemical sensing applications. For example, a novel chemiluminescent monomer based on a thiophene derivative, a close relative of selenophene, demonstrated sensitivity towards Fe(III) ions, highlighting the potential for this class of materials in creating selective and sensitive chemical sensors. metu.edu.tr The ability to tune the electronic levels and intermolecular packing of this compound-based materials opens avenues for designing host-guest systems for a variety of sensing and storage technologies.
Integration into Organic Nonvolatile Memory Devices
The unique electronic characteristics of selenophene-based polymers have led to their exploration in organic nonvolatile memory devices. A donor-acceptor conjugated copolymer, PSeDPP, which consists of selenophene and diketopyrrolopyrrole (DPP) units, has demonstrated potential for such applications. epa.gov This polymer was found to exhibit the first transistor memory characteristics reported for an ambipolar conjugated polymer.
The memory devices fabricated using PSeDPP were based on field-effect transistors (FETs). These devices could be switched between high- and low-conductance states, representing the "on" and "off" states of a memory bit. The retention time for these states was shown to be longer than 10,000 seconds, with a significant on-off current ratio between 10³ and 10⁴. epa.gov These results underscore the potential of this compound and related structures in creating flexible, low-cost electronic memory components.
Selenophene-Containing Heteroacenes for Hole-Transporting Layers
Heteroacenes are fused aromatic compounds containing heteroatoms, and those incorporating selenophene units have proven to be excellent candidates for hole-transporting layers (HTLs) in optoelectronic devices like perovskite solar cells and organic light-emitting diodes. nih.gov The inclusion of selenium atoms into the π-conjugated framework offers several advantages over all-carbon or sulfur-containing analogues. acs.org
Selenophene-based heteroacenes typically exhibit:
Narrower Optical Band Gaps: Allowing for better light absorption characteristics. acs.orgnih.gov
Lower HOMO Energy Levels: Which can improve environmental stability and facilitate better energy level alignment with other materials in a device, such as the perovskite absorber layer. nih.gov
Well-Organized Solid-State Packing: Strong intermolecular Se-Se interactions promote ordered molecular arrangements, which is crucial for efficient charge hopping between molecules. acs.orgnih.gov
For example, N,S,Se-heteroacenes based on a benzo[b]selenophene/thieno[3,2-b]indole core have been synthesized and studied. nih.gov Thin films of these materials exhibited hole mobilities on the order of 10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹, making them promising for use as HTLs in organic electronic devices. acs.orgnih.gov Their advantageous electronic properties and charge transport characteristics position selenophene-containing heteroacenes as a key area of research for developing next-generation, high-efficiency optoelectronics. rsc.org
| Material Class | HOMO Energy Level Range (eV) | Optical Band Gap Range (eV) | Hole Mobility Range (cm² V⁻¹ s⁻¹) |
|---|---|---|---|
| Benzo[b]selenophene/thieno[3,2-b]indole-Based N,S,Se-Heteroacenes | -5.2 to -5.6 | 2.82 to 3.23 | 10⁻⁵ to 10⁻⁴ nih.gov |
| Diindolotriazatruxene-based Selenophenes | -4.82 | Not Specified | Up to 2.16 x 10⁻⁴ researchgate.net |
Future Perspectives and Emerging Research Directions for Selenolo 3,2 B Selenophene Chemistry
Challenges in Synthesis and Scalability of Selenolo[3,2-b]selenophene Materials
Future breakthroughs in this area are anticipated to simplify the synthetic access to these and larger fused heteropentalenes. acs.org The development of step-efficient protocols, such as the one-pot biselenium cyclization of alkynyl diols, represents a promising direction for creating multisubstituted selenopheno[3,2-b]selenophenes with greater efficiency. mdpi.com Overcoming these synthetic and scalability challenges is critical for transitioning these materials from academic curiosities to viable components in commercial technologies.
| Challenge | Description | Potential Solution/Research Direction | Source |
| High Cost of Precursors | Selenophene (B38918) and its simple derivatives are expensive and not widely available. | Development of synthetic routes from cheaper, more abundant starting materials. | beilstein-journals.org |
| Multi-Step Synthesis | Many current methods involve numerous steps, leading to low overall yields and high complexity. | Design of one-pot reactions and cascade cyclizations to reduce step count. | mdpi.combeilstein-journals.org |
| Scalability | Laboratory-scale syntheses (milligram to gram) do not readily translate to industrial (kilogram) production. | Focus on developing robust, high-yield reactions that avoid complex reagents or purification. | acs.org |
| Harsh Reaction Conditions | Some methods require high temperatures or specialized, potentially hazardous reagents. | Exploration of milder reaction conditions and greener catalysts. | beilstein-journals.orgmdpi.com |
Rational Design Principles for Next-Generation Optoelectronic Materials
The rational design of new this compound derivatives is crucial for creating next-generation optoelectronic materials with tailored properties. The key to this endeavor lies in understanding and manipulating fundamental structure-property relationships. Several key criteria define efficient optoelectronic materials, including π-electron richness, aromaticity, appropriate frontier energy levels (HOMO/LUMO), and both thermal and chemical stability. acs.org
A central design principle involves leveraging heteroatom substitution. Replacing sulfur with the larger, more polarizable selenium atom in fused-ring systems has profound effects. It can increase the planarity and conjugation of a polymer backbone, leading to a significant red shift in absorption spectra. researchgate.net This substitution also tends to raise the highest occupied molecular orbital (HOMO) energy level and reduce the bandgap, which is advantageous for tuning materials for specific applications like organic photovoltaics. researchgate.net For example, the creation of a selenophene-thieno[3,2-b]thiophene-selenophene (ST) core for a non-fullerene acceptor resulted in a material with a narrow bandgap and an absorption edge extending into the near-infrared region at 940 nm. rsc.orgrsc.org
Molecular geometry and symmetry are also powerful design tools. The C2h symmetry characteristic of the this compound core influences the molecular packing in the solid state, which is of paramount importance for charge transport in optoelectronic devices. acs.org The spatial distribution of the HOMO is critical for achieving effective intermolecular orbital overlap, a key factor for realizing high charge carrier mobilities. acs.org Furthermore, the rigidity of the fused selenophene core can lead to low reorganization energy, which helps to minimize the open-circuit voltage loss in organic solar cells, thereby boosting efficiency. rsc.orgrsc.org By carefully tuning these electronic and structural parameters, researchers can rationally design novel materials with superior performance.
| Design Principle | Effect on Material Properties | Application Goal | Source |
| Heteroatom Substitution (S vs. Se) | Increases planarity, raises HOMO, reduces bandgap, enhances stability. | Tuning absorption spectra, improving charge transport, increasing oxidative stability. | researchgate.net |
| Core Structure Engineering | Rigid fused cores provide low reorganization energy. | Minimizing voltage loss in organic solar cells. | rsc.orgrsc.org |
| Molecular Symmetry (C2h) | Influences solid-state packing and intermolecular interactions. | Optimizing charge carrier mobility in organic field-effect transistors (OFETs). | acs.org |
| Frontier Orbital Tuning (HOMO/LUMO) | Determines electronic properties and compatibility with other materials in a device. | Matching energy levels for efficient charge transfer in solar cells and OLEDs. | acs.orgacs.org |
Exploration of this compound in Self-Healing and Stimuli-Responsive Materials
A frontier in materials science is the development of smart polymers that can respond to external stimuli or self-heal after damage. rsc.orgresearchgate.net While this area is still nascent for this compound itself, the unique chemistry of selenium, particularly the dynamic nature of diselenide (Se-Se) bonds, presents a compelling avenue for future research. researchgate.net
The core concept relies on incorporating dynamic covalent bonds into a polymer network. Diselenide bonds are particularly interesting because they can be cleaved and reformed in response to various stimuli, such as light or changes in redox conditions. researchgate.net Research has demonstrated that diselenide compounds can undergo metathesis (exchange) reactions when irradiated with visible light. researchgate.net This property could be harnessed to create photosensitive, self-healing materials.
The prospective strategy would involve integrating the rigid, electronically active this compound unit into a polymer backbone that also contains dynamic diselenide linkages. The this compound core could impart desirable optical or electronic properties, while the diselenide bonds would provide the mechanism for stimuli-responsiveness and healing. For example, a fracture in such a material could potentially be repaired by exposing it to light, which would promote the bond exchange of the diselenide units across the crack interface, restoring the polymer network. researchgate.net The development of such materials could lead to advanced coatings, sensors, and soft actuators with extended operational lifetimes and novel functionalities. rsc.orgrsc.org
Integration into Multi-Functional Hybrid Organic-Inorganic Devices
The integration of this compound-based molecules into hybrid organic-inorganic devices is a highly promising research direction, particularly in the field of photovoltaics. One of the most exciting potential applications is as a hole-transporting layer (HTL) in perovskite solar cells. researchgate.net The success of an HTL depends on the precise alignment of its HOMO energy level with the valence band of the inorganic perovskite absorber layer to ensure efficient extraction of charge carriers. acs.org
Studies on related N,S,Se-heteroacenes have shown that their HOMO levels, which range from -5.2 to -5.6 eV, match well with those of typical methylammonium (B1206745) lead iodide perovskites. researchgate.net This favorable energy level alignment suggests that this compound derivatives could serve as highly effective HTLs, potentially contributing to more stable and efficient perovskite solar cells. researchgate.netacs.org
Another emerging area is the use of this compound as a building block for metal-organic frameworks (MOFs). MOFs are crystalline hybrid materials constructed from metal nodes linked by organic ligands. The high symmetry of the this compound core makes it an appealing candidate for a structural linker in MOF construction. acs.org The incorporation of this electronically active and polarizable unit into a porous MOF structure could lead to novel materials with unique catalytic, sensing, or gas storage properties, combining the processability of organic molecules with the robust structure of inorganic frameworks.
Environmental and Sustainability Considerations in this compound Research
As research into this compound and its applications expands, it is imperative to consider the environmental and sustainability implications of this work. A full lifecycle perspective, from chemical synthesis to end-of-life disposal, is necessary to ensure that the development of these advanced materials does not create unintended negative consequences. mdpi.com
On the synthesis front, a key goal is the development of "green" chemical processes. mdpi.com This involves moving away from hazardous reagents and solvents and minimizing energy consumption. The development of a green synthesis for halogenated selenophenes, which uses ethanol (B145695) as a solvent and operates at room temperature, is a positive step in this direction. mdpi.com However, many current syntheses still rely on organometallic reagents and traditional organic solvents, which generate chemical waste that must be managed. acs.org Furthermore, the use of elemental selenium or its reactive precursors carries inherent toxicity concerns that require careful handling and waste disposal protocols.
The sustainability of the final products must also be considered. The long-term stability of selenophene-based materials in electronic devices is an advantage, as it can extend product lifetime and reduce electronic waste. researchgate.net However, the fate of these materials at the end of their lifecycle is an open question. Research into the biodegradability or recyclability of this compound-based polymers and devices will be crucial. Designing for disassembly and recovery of valuable or hazardous components, such as selenium, will be an important aspect of sustainable product development. mdpi.com Addressing these environmental considerations proactively will be essential for the responsible advancement of this compound chemistry.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing selenolo[3,2-b]selenophene derivatives, and how do they differ from thiophene-based analogs?
- Methodological Answer : this compound derivatives are synthesized via regioselective cyclization and C–Se cross-coupling reactions. For example, Cu-catalyzed cyclization of diiodobithiophene precursors with potassium selenide yields fused selenophene systems . Compared to thiophene, selenium’s larger atomic radius and polarizability require adjusted reaction temperatures and catalyst loadings. Characterization typically involves single-crystal X-ray diffraction to confirm fused-ring geometry and NMR (¹H/¹³C/⁷⁷Se) to monitor regiochemistry .
Q. How does ⁷⁷Se NMR spectroscopy elucidate the coordination modes of selenophene in transition metal complexes?
- Methodological Answer : ⁷⁷Se NMR chemical shifts are sensitive to binding modes (e.g., η¹-Se vs. η⁵ coordination). For example, η¹-Se coordination in [CpRu(CO)(PPh₃)(selenophene)]⁺ causes upfield shifts (Δδ ≈ 20–30 ppm) compared to free selenophene. Contrast this with thiophene complexes, where weaker π-donor strength results in smaller shifts. 2D ¹H/¹³C HETCOR NMR can resolve overlapping signals in complex spectra .
Q. What experimental techniques are used to assess the electronic impact of substituting sulfur with selenium in fused heteroacenes?
- Methodological Answer : Cyclic voltammetry reveals lower oxidation potentials for selenophene derivatives due to selenium’s higher electron-donating ability. UV-Vis spectroscopy shows red-shifted absorption (e.g., 20–50 nm for diselenolo[3,2-b:2′,3′-d]selenophene vs. thiophene analogs), indicating reduced band gaps. DFT calculations (B3LYP/6-31G(d)) quantify quinoid character and HOMO-LUMO gaps, which are ~0.2–0.3 eV lower in selenophene systems .
Advanced Research Questions
Q. How can researchers optimize solid-state packing and charge transport in selenophene-based organic field-effect transistors (OFETs)?
- Methodological Answer : Enhanced Se–Se interactions promote ordered molecular packing. For example, diselenolo[3,2-b:2′,3′-d]selenophene (tt-DSS) derivatives exhibit hole mobilities up to 1.2 cm²/V·s due to herringbone arrangements. Compare grazing-incidence X-ray diffraction (GI-XRD) patterns of thin films to correlate π-π stacking distances (3.4–3.6 Å) with mobility data. Doping with F4TCNQ further improves conductivity by stabilizing charge-transfer states .
Q. How should discrepancies in reported HOMO-LUMO gaps for selenophene oligomers be resolved?
- Methodological Answer : Variations arise from oligomer length, substituents, and computational methods. For example, B3LYP underestimates band gaps compared to experimental UV-Vis data. Use CAM-B3LYP or GW approximations for better agreement. Experimentally, control solvent polarity (e.g., chloroform vs. toluene) during optical measurements to minimize aggregation effects .
Q. What computational strategies model selenophene’s adsorption on metal surfaces for catalytic applications?
- Methodological Answer : Density functional theory (DFT) with periodic boundary conditions simulates adsorption on Fe(110) surfaces. Selenophene’s stronger adsorption energy (−2.1 eV vs. −1.8 eV for thiophene) correlates with greater orbital overlap (PDOS analysis). Compare cluster models (e.g., Fe₄) to surface models to validate chemisorption mechanisms. Include van der Waals corrections (e.g., D3-BJ) for accurate physisorption estimates .
Q. How can contradictory data on selenophene’s role in hydrodesulfurization (HDS) catalysts be reconciled?
- Methodological Answer : While selenophene’s stronger π-donor ability enhances metal-ligand bonding in model complexes (e.g., ν(CO) = 1719 cm⁻¹ for Ru-selenophene vs. 1724 cm⁻¹ for thiophene), surface heterogeneity in real catalysts complicates comparisons. Use ⁷⁷Se solid-state NMR to probe binding modes on MoS₂ catalysts. Complement with XPS to track selenium incorporation into sulfide lattices, which may poison active sites .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
